6-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-1-ol
Description
6-(Piperidine-1-sulfonyl)-1H-1,3-benzodiazol-1-ol is a heterocyclic compound featuring a benzodiazole core substituted with a piperidine sulfonyl group at the 6-position and a hydroxyl group at the 1-position. Its molecular formula is C₁₁H₁₃N₃O₄S, with a molecular weight of 307.3 g/mol .
Properties
IUPAC Name |
1-hydroxy-6-piperidin-1-ylsulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c16-15-9-13-11-5-4-10(8-12(11)15)19(17,18)14-6-2-1-3-7-14/h4-5,8-9,16H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQDUVNZEGDDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=CN3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219794 | |
| Record name | 1-Hydroxy-6-(1-piperidinylsulfonyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730992-39-9 | |
| Record name | 1-Hydroxy-6-(1-piperidinylsulfonyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730992-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-6-(1-piperidinylsulfonyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-1-ol typically involves the reaction of piperidine-1-sulfonyl chloride with a suitable benzodiazole derivative. The reaction is usually carried out in the presence of a base, such as pyridine, and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
6-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the benzodiazole moiety can interact with nucleic acids or other biomolecules, affecting their activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs include benzodiazole, benzimidazole, and benzoxazole derivatives with sulfonyl, amine, or thiol substituents. Below is a comparative table:
Structural Insights :
- Piperidine vs.
- Hydroxyl vs. Thiol Substituents : Thiol-containing analogs (e.g., 5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol) exhibit redox activity, unlike the hydroxyl group in the target compound, which favors stable hydrogen bonding .
Enzyme Inhibition
The piperidine sulfonyl group is critical for inhibiting enzymes such as kinases and proteases. For example:
Anticancer Activity
Compounds like [6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine show anticancer properties via DNA intercalation, a mechanism less prominent in sulfonyl-containing derivatives .
Biological Activity
6-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-1-ol (CAS Number: 2055462-81-0) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing information from various research sources.
- Molecular Formula : C12H15N3O3S
- Molecular Weight : 281.34 g/mol
- Structure : The compound features a piperidine ring sulfonylated at the 6-position of a benzodiazole moiety, which is known to influence its biological activity.
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an antifungal and anticancer agent. The following sections summarize key findings from recent studies.
Antifungal Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For example:
- Mechanism of Action : The compound disrupts fungal cell membranes and induces apoptosis in pathogenic strains such as Candida auris. This is achieved through the induction of cell cycle arrest and DNA damage in fungal cells .
| Compound | MIC (μg/mL) | MFC (μg/mL) |
|---|---|---|
| pta1 | 0.24 | 0.97 |
| pta2 | 0.49 | 1.95 |
| pta3 | 0.97 | 3.90 |
The above table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for derivatives related to piperidine-based compounds, highlighting their efficacy against C. auris.
Anticancer Activity
Emerging research suggests that the benzodiazole scaffold may also play a role in cancer treatment:
- Cell Proliferation Inhibition : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating signaling pathways involved in cell survival .
Case Studies
A notable case study involved the synthesis and evaluation of several piperidine derivatives, including those structurally related to this compound:
- Study Design : Researchers synthesized multiple derivatives and assessed their biological activities against clinical isolates of C. auris.
- Findings : The study concluded that certain derivatives had promising antifungal activity with low toxicity profiles, indicating their potential as therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
